molecular formula C16H10BrF3N4O B13363056 N-(4-bromophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

N-(4-bromophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13363056
M. Wt: 411.18 g/mol
InChI Key: ZUPZRUVGDGIWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a bromophenyl group, a pyridinyl group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the pyridinyl group: This can be done through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate palladium catalysts.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • N-(4-fluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • N-(4-methylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-bromophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C16H10BrF3N4O

Molecular Weight

411.18 g/mol

IUPAC Name

N-(4-bromophenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H10BrF3N4O/c17-10-4-6-11(7-5-10)23-15(25)12-9-22-24(14(12)16(18,19)20)13-3-1-2-8-21-13/h1-9H,(H,23,25)

InChI Key

ZUPZRUVGDGIWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.